molecular formula C25H19ClN4O2 B5039164 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5039164
M. Wt: 442.9 g/mol
InChI Key: OKMCMALLNSNMSO-UHFFFAOYSA-N
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Description

The compound 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidinone core. Its structure includes:

  • A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, which combines pyrazole, pyridine, and pyrimidine rings.
  • Substituents: 4-acetylphenyl at position 7, 3-chlorophenyl at position 3, and an ethyl group at position 2.

Properties

IUPAC Name

11-(4-acetylphenyl)-5-(3-chlorophenyl)-4-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2/c1-3-21-23(17-5-4-6-18(26)13-17)24-27-14-20-22(30(24)28-21)11-12-29(25(20)32)19-9-7-16(8-10-19)15(2)31/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMCMALLNSNMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs share the pyrazolo-pyrimidinone core but differ in substituents and fused rings. Key examples include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference ID
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo-pyrido-pyrimidinone 4-chlorophenyl (C3), methyl (C2), 4H-1,2,4-triazol-3-yl (C7) 377.79 logP = 1.36; moderate solubility
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo-pyrido-pyrimidinone 4-chlorophenyl (C3), 5-chloroindole-ethyl (C7) N/A Enhanced lipophilicity
MK82: 3-(3-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3-chlorophenyl (C3) N/A Simplified scaffold; lower MW
Compound 4l: 2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 2,6-dichlorophenyl (C5), 4-hydroxyphenyl diazenyl (C3) 400.79 Antiviral potential

Key Observations :

  • Core Complexity: The target compound’s pyrido-pyrimidinone fusion (vs. pyrazolo-pyrimidinone in MK82 ) increases rigidity and may enhance target binding specificity.
  • The ethyl group (C2) may enhance lipophilicity compared to methyl (logP = 1.36 in ). The 3-chlorophenyl (C3) substituent is shared with MK82 but differs from 4-chlorophenyl in , altering steric and electronic profiles.

Physicochemical and Pharmacokinetic Properties

  • logP/Solubility : The ethyl and acetyl groups in the target compound likely increase logP compared to (logP = 1.36) but reduce aqueous solubility.
  • Hydrogen Bonding : The acetyl group may improve binding to polar targets (e.g., enzymes) relative to triazole or indole substituents in .

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